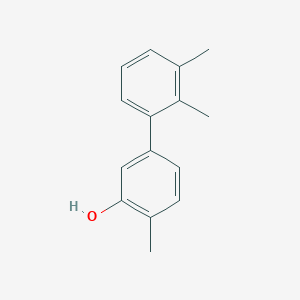
5-(4-Formylphenyl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Formylphenyl)-3-methylphenol, 95% (5-FMP-3MP, 95%) is a chemical compound with a wide range of uses in scientific research. It is an aromatic compound with a phenolic group, and is used in various fields such as biochemistry, cell biology, and pharmacology.
Applications De Recherche Scientifique
5-FMP-3MP, 95% is used in various fields of scientific research, such as biochemistry, cell biology, and pharmacology. It is used as a reagent in the synthesis of other compounds, as a fluorescent probe for the detection of proteins, and as a substrate for the study of enzyme kinetics. It is also used in the study of the structure and function of proteins, and in the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-FMP-3MP, 95% is not well understood. However, it is believed that the compound binds to proteins in the cell and may affect their function. It may also interact with other molecules, such as enzymes, and affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FMP-3MP, 95% are not well understood. However, it is believed that the compound may affect the activity of enzymes, proteins, and other molecules in the cell. It may also affect the expression of genes, and may have an effect on the metabolism of cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-FMP-3MP, 95% in lab experiments include its low cost, its stability in aqueous solutions, and its ability to react with a wide range of molecules. The main limitation of using this compound is its lack of specificity, as it may interact with a wide range of molecules, making it difficult to study the effects of a single compound.
Orientations Futures
The future directions for 5-FMP-3MP, 95% include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug discovery. Other potential areas of research include the development of new synthetic methods for the compound, the development of new fluorescent probes for the detection of proteins, and the development of new drugs that utilize the compound.
Méthodes De Synthèse
5-FMP-3MP, 95% is typically synthesized through a two-step reaction. The first step involves the condensation of benzaldehyde and 3-methylphenol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction yields the intermediate product, 4-formyl-3-methylphenol. The second step involves the oxidation of the intermediate product with a strong oxidizing agent, such as potassium permanganate or sodium hypochlorite. This reaction yields 5-FMP-3MP, 95%.
Propriétés
IUPAC Name |
4-(3-hydroxy-5-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-6-13(8-14(16)7-10)12-4-2-11(9-15)3-5-12/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJAXEQXAXYUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683705 |
Source


|
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-15-5 |
Source


|
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














